molecular formula C12H20N2O3 B1463949 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1274108-26-7

1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1463949
CAS RN: 1274108-26-7
M. Wt: 240.3 g/mol
InChI Key: QLAMPXNQAJJSLU-UHFFFAOYSA-N
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Description

“1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s molecular formula is C12H20N2O3.


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are known for their versatility in chemical reactions . They can be synthesized through various methods, including N-heterocyclization of primary amines with diols . The reaction conditions and the synthetic strategies used can influence the biological activity of the resulting compounds .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidine derivatives have been recognized for their antimicrobial properties. The structural framework of “1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” can be tailored to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .

Antiviral Agents

The pyrrolidine core is essential in the design of antiviral drugs. Its incorporation into molecules can enhance the interaction with viral proteins, thereby inhibiting the replication of viruses. This application is particularly relevant in the ongoing search for treatments against emerging viral diseases .

Anticancer Therapeutics

Cancer research has benefited from pyrrolidine derivatives due to their ability to interfere with cancer cell proliferation. The cyclopentylcarbamoyl group in the compound could be pivotal in designing drugs that target specific cancer cells while minimizing side effects on healthy cells .

Anti-inflammatory Medications

Inflammation is a common pathological process in many diseases. Pyrrolidine derivatives, including our compound of interest, may serve as a structural basis for developing new anti-inflammatory medications that can more effectively manage chronic inflammatory conditions .

Anticonvulsant Properties

The treatment of seizure disorders often involves compounds with a pyrrolidine structure. Research into “1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” could lead to the discovery of novel anticonvulsant medications with improved efficacy and safety profiles .

Enzyme Inhibition

Enzyme inhibitors are crucial in treating various diseases by modulating metabolic pathways. The pyrrolidine ring’s ability to fit into enzyme active sites makes it an excellent candidate for developing new inhibitors with high specificity and potency .

Drug Stereochemistry

The stereochemistry of drugs is vital for their activity. The chiral centers in pyrrolidine derivatives can be exploited to create enantiomerically pure compounds, which can have a significant impact on the drug’s effectiveness and safety .

Mechanism of Action

While the specific mechanism of action for “1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” is not mentioned in the search results, pyrrolidine derivatives are known to exhibit a variety of biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMPXNQAJJSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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